N-Boc-D-phenylalaninol N-Boc-D-phenylalaninol
Brand Name: Vulcanchem
CAS No.: 106454-69-7
VCID: VC21540470
InChI: InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CO
Molecular Formula: C14H21NO3
Molecular Weight: 251.32 g/mol

N-Boc-D-phenylalaninol

CAS No.: 106454-69-7

Cat. No.: VC21540470

Molecular Formula: C14H21NO3

Molecular Weight: 251.32 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-D-phenylalaninol - 106454-69-7

CAS No. 106454-69-7
Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
IUPAC Name tert-butyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate
Standard InChI InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m1/s1
Standard InChI Key LDKDMDVMMCXTMO-GFCCVEGCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CO
SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CO
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CO

Chemical Identity and Structure

N-Boc-D-phenylalaninol, also known by its CAS number 106454-69-7, is the tert-butyloxycarbonyl (Boc) protected form of D-phenylalaninol. The compound has a molecular formula of C14H21NO3 and a molecular weight of 251.32 g/mol . Structurally, it features a phenyl group attached to a chiral carbon center with R-configuration, a primary alcohol group, and an N-Boc protected amine functionality.

The compound is also known by several synonyms in scientific literature, including:

  • BOC-D-PHE-OL

  • N-BOC-D-PHENYLALANINOL

  • (R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenyl-1-propanol

  • D-(+)-BOC-PHENYLALANINOL

N-Boc-D-phenylalaninol represents a reduced form of the Boc-protected amino acid (Boc-D-phenylalanine), where the carboxylic acid moiety has been converted to a primary alcohol. This structural modification changes both the reactivity profile and the physical properties of the molecule compared to its amino acid counterpart.

Physical Properties

N-Boc-D-phenylalaninol possesses distinct physical properties that make it suitable for various synthetic applications. The compound typically exists as a white to off-white crystalline powder at room temperature and exhibits specific optical rotation due to its chirality.

Physical Property Data

Table 1 presents a comprehensive overview of the physical properties of N-Boc-D-phenylalaninol:

PropertyValueReference
Melting point95-98°C
Boiling point394.48°C (estimated)
Optical rotation[α]23/D +24° (c = 1 in chloroform)
Density1.0696 g/cm³ (estimated)
Refractive index1.5280 (estimated)
AppearancePowder
pKa12.07±0.46 (Predicted)

The compound exhibits specific optical activity with a measured [α]23/D value of +24° when dissolved in chloroform at a concentration of 1 g/100 mL and measured at 23°C . This positive rotation is characteristic of the D-configuration of the molecule and serves as an important parameter for verifying its stereochemical purity.

Solubility and Solution Properties

N-Boc-D-phenylalaninol demonstrates good solubility in a range of organic solvents, making it versatile for various reaction conditions in synthetic chemistry. Understanding its solubility profile is crucial for designing effective synthetic procedures involving this compound.

The compound is readily soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This solubility profile is consistent with its structure, which contains both hydrophobic (phenyl and tert-butyl) and hydrophilic (alcohol and carbamate) moieties. The combination of these structural features gives the molecule its characteristic solubility behavior in organic solvents.

Unlike Boc-D-phenylalanine, which contains a carboxylic acid group, N-Boc-D-phenylalaninol has reduced solubility in aqueous environments due to the absence of the ionizable carboxylic acid functionality.

Synthesis Methods

The synthesis of N-Boc-D-phenylalaninol typically involves the reduction of Boc-D-phenylalanine or its derivatives. While the search results don't provide a direct synthesis method for N-Boc-D-phenylalaninol, we can infer possible synthetic routes based on general organic chemistry principles and the related compound information.

Typical Synthetic Route

A common approach to synthesizing N-Boc-D-phenylalaninol involves:

  • Protection of D-phenylalanine with di-tert-butyl dicarbonate to form Boc-D-phenylalanine

  • Reduction of the carboxylic acid group to a primary alcohol

The first step is well-documented in the literature. For instance, D-phenylalanine can be protected using di-tert-butyl dicarbonate in the presence of guanidine hydrochloride in ethanol at 35-40°C for approximately 6.5 hours . This reaction yields Boc-D-phenylalanine with high efficiency (reported yield of 93%).

The reduction step typically employs reducing agents such as lithium aluminum hydride (LiAlH4) or borane-THF complex to convert the carboxylic acid to a primary alcohol. This transformation must be carried out under controlled conditions to avoid affecting the Boc protecting group.

Structural Comparison with Related Compounds

Understanding N-Boc-D-phenylalaninol in relation to structurally similar compounds provides insight into its distinctive properties and applications.

Comparison with Boc-D-Phenylalanine

Table 2 compares key properties of N-Boc-D-phenylalaninol with Boc-D-phenylalanine:

PropertyN-Boc-D-phenylalaninolBoc-D-phenylalanine
Molecular formulaC14H21NO3C14H19NO4
Molecular weight251.32 g/mol265.3 g/mol
Functional groupsPrimary alcohol, carbamateCarboxylic acid, carbamate
Optical rotation[α]23/D +24° (c = 1, CHCl3)[α]20/D -26° (c = 2, ethanol)
Melting point95-98°C78-87°C
CAS number106454-69-718942-49-9

The most significant difference between these compounds is the replacement of the carboxylic acid group in Boc-D-phenylalanine with a primary alcohol in N-Boc-D-phenylalaninol. This structural change alters the reactivity profile, with N-Boc-D-phenylalaninol typically functioning as a nucleophile through its alcohol group, while Boc-D-phenylalanine can act as both a nucleophile and an electrophile.

Applications in Organic Synthesis

N-Boc-D-phenylalaninol serves as a versatile chiral building block in organic synthesis, particularly in the preparation of enantiomerically pure compounds. Its applications span multiple areas of synthetic chemistry.

As a Chiral Auxiliary

The compound's defined stereochemistry makes it valuable as a chiral auxiliary in asymmetric synthesis. The stereogenic center present in N-Boc-D-phenylalaninol can direct the stereochemical outcome of subsequent reactions, enabling the creation of new stereogenic centers with controlled configuration.

Analytical Methods for Characterization

Several analytical techniques can be employed to characterize N-Boc-D-phenylalaninol and assess its purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide structural confirmation

  • High-Performance Liquid Chromatography (HPLC): Useful for determining chemical purity

  • Optical rotation measurement: Critical for confirming stereochemical purity

  • Mass Spectrometry: Provides molecular weight confirmation

  • Infrared Spectroscopy: Identifies key functional groups

Optical rotation is particularly important for N-Boc-D-phenylalaninol, as it provides direct information about the stereochemical integrity of the compound. The reported specific rotation of [α]23/D +24° (c = 1 in chloroform) serves as a reference value for quality control.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator